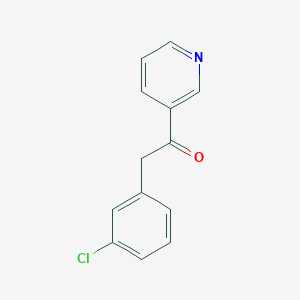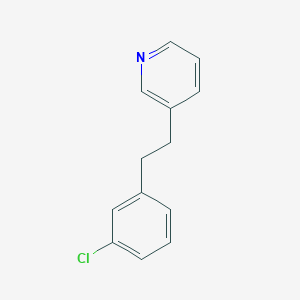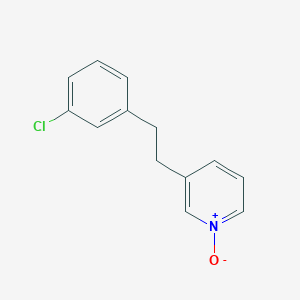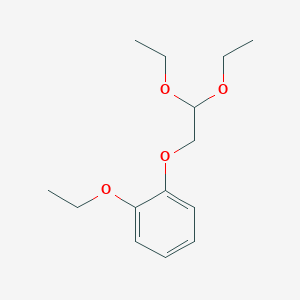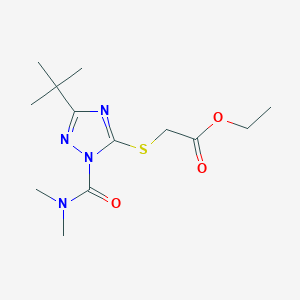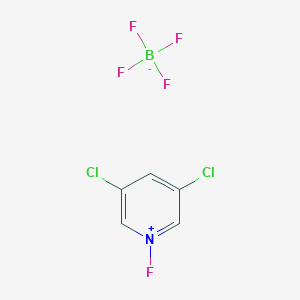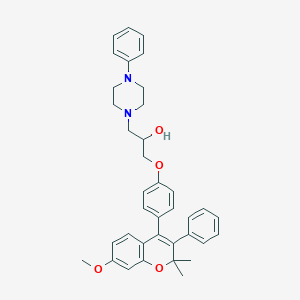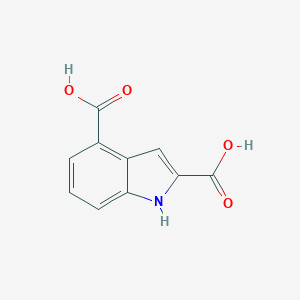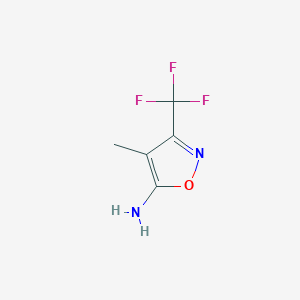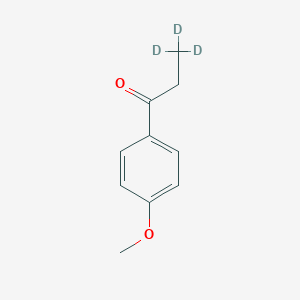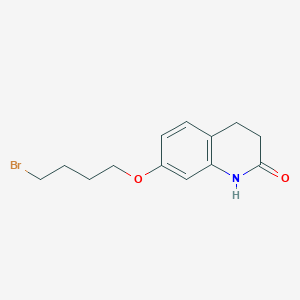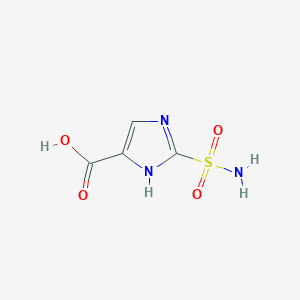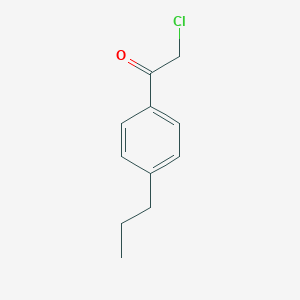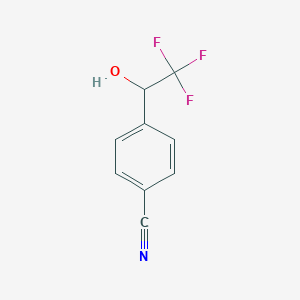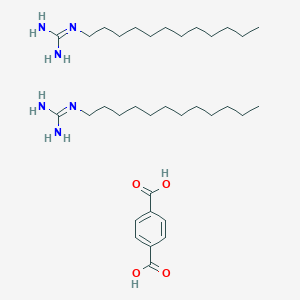
Dodecylguanidine terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylguanidine terephthalate (DGT) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a cationic surfactant that is used in various applications, including biomedical research, drug delivery, and material science. DGT has been shown to have a strong affinity for biological membranes, which makes it an ideal tool for studying membrane interactions and cellular processes.
Wissenschaftliche Forschungsanwendungen
Dodecylguanidine terephthalate has been widely used in scientific research due to its unique properties. It has been shown to interact with biological membranes and can be used to study membrane structure, function, and dynamics. Dodecylguanidine terephthalate has also been used in drug delivery applications, where it can be used to encapsulate drugs and target specific cells or tissues. Additionally, Dodecylguanidine terephthalate has been used in material science, where it can be used to modify the properties of polymers and other materials.
Wirkmechanismus
Dodecylguanidine terephthalate interacts with biological membranes through electrostatic interactions between the positively charged Dodecylguanidine terephthalate molecule and the negatively charged membrane surface. This interaction can lead to changes in membrane structure and function, including changes in membrane fluidity, permeability, and stability. Dodecylguanidine terephthalate can also induce membrane fusion and disrupt membrane integrity, which can lead to cell death.
Biochemische Und Physiologische Effekte
Dodecylguanidine terephthalate has been shown to have a range of biochemical and physiological effects. It can induce cell death in various cell types, including cancer cells, and has been shown to have antimicrobial properties. Dodecylguanidine terephthalate can also affect cellular processes, such as cell signaling, gene expression, and protein synthesis. Additionally, Dodecylguanidine terephthalate has been shown to affect lipid metabolism and can modulate the activity of enzymes involved in lipid synthesis and degradation.
Vorteile Und Einschränkungen Für Laborexperimente
Dodecylguanidine terephthalate has several advantages for lab experiments, including its ability to interact with biological membranes and its versatility in various applications. However, there are also limitations to using Dodecylguanidine terephthalate, including its potential toxicity and the need for careful optimization of the synthesis method to control the size and properties of the resulting Dodecylguanidine terephthalate particles.
Zukünftige Richtungen
There are several future directions for research involving Dodecylguanidine terephthalate. One area of interest is the development of Dodecylguanidine terephthalate-based drug delivery systems for targeted drug delivery. Additionally, there is potential for using Dodecylguanidine terephthalate in the development of new materials with unique properties. Further research is also needed to better understand the biochemical and physiological effects of Dodecylguanidine terephthalate and to optimize the synthesis method for specific applications.
Conclusion:
Dodecylguanidine terephthalate is a unique chemical compound that has gained significant attention in the scientific community due to its properties and versatility. It has been shown to have a range of applications in scientific research, including the study of biological membranes, drug delivery, and material science. Further research is needed to fully understand the potential of Dodecylguanidine terephthalate and to optimize its use in various applications.
Synthesemethoden
Dodecylguanidine terephthalate can be synthesized through a two-step process involving the reaction of dodecylamine with terephthalic acid. The first step involves the formation of dodecylamine terephthalate, which is then reacted with guanidine to form Dodecylguanidine terephthalate. The synthesis method can be optimized by adjusting the reaction conditions, such as temperature, pH, and reaction time, to control the size and properties of the resulting Dodecylguanidine terephthalate particles.
Eigenschaften
CAS-Nummer |
19727-17-4 |
|---|---|
Produktname |
Dodecylguanidine terephthalate |
Molekularformel |
C34H64N6O4 |
Molekulargewicht |
620.9 g/mol |
IUPAC-Name |
2-dodecylguanidine;terephthalic acid |
InChI |
InChI=1S/2C13H29N3.C8H6O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;9-7(10)5-1-2-6(4-3-5)8(11)12/h2*2-12H2,1H3,(H4,14,15,16);1-4H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
PHXJHTRGDGMVKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCN=C(N)N.CCCCCCCCCCCCN=C(N)N.C1=CC(=CC=C1C(=O)O)C(=O)O |
Synonyme |
N-Dodecylguanidine terephthalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



